N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide is a heterocyclic compound that features a pyrimidine ring substituted with a pyrrolidine group at the 6-position and a pyridine ring at the 4-position
Mechanism of Action
Target of Action
Derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been reported to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They can also inhibit a wide range of enzymes such as phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Biochemical Pathways
Given the reported targets of similar compounds, it is likely that this compound could influence pathways related to pain perception (via the vanilloid receptor 1), cell growth and proliferation (via the insulin-like growth factor 1 receptor), and various metabolic processes (via the enzymes it inhibits) .
Result of Action
Based on the reported targets of similar compounds, it is likely that this compound could have effects such as reducing pain perception, influencing cell growth and proliferation, and altering metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of appropriate precursors such as malononitrile and formamidine acetate under basic conditions.
Substitution with Pyrrolidine: The pyrrolidine group is introduced at the 6-position of the pyrimidine ring using a nucleophilic substitution reaction. This can be achieved by reacting the pyrimidine intermediate with pyrrolidine in the presence of a suitable base such as sodium hydride.
Coupling with Pyridine-3-carboxamide: The final step involves coupling the substituted pyrimidine with pyridine-3-carboxamide. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution or sulfuric acid for electrophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its interactions with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and molecular pathways.
Drug Discovery: It serves as a lead compound in the development of new drugs for treating diseases such as cancer, inflammation, and infectious diseases.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex molecules and as a building block in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine ring structure but differ in the substitution pattern and functional groups.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2,5-diones, exhibit different biological activities and properties.
Pyrimidine Derivatives: Compounds with a pyrimidine ring, such as 2,4-diaminopyrimidine, have distinct chemical and biological characteristics.
Uniqueness
N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide is unique due to its specific combination of pyrimidine, pyrrolidine, and pyridine rings, which confer distinct chemical properties and biological activities. This unique structure allows it to interact with a diverse range of molecular targets, making it a valuable compound in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
N-(6-pyrrolidin-1-ylpyrimidin-4-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c20-14(11-4-3-5-15-9-11)18-12-8-13(17-10-16-12)19-6-1-2-7-19/h3-5,8-10H,1-2,6-7H2,(H,16,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQROYHELTVSNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)NC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.